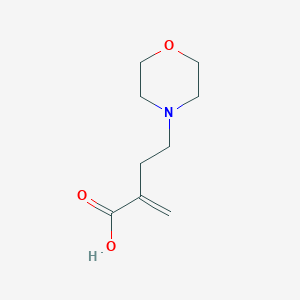

2-Methylene-4-morpholinobutanoic acid

Description

2-Methylene-4-morpholinobutanoic acid is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol It is characterized by the presence of a methylene group attached to a morpholine ring and a butanoic acid chain

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-methylidene-4-morpholin-4-ylbutanoic acid |

InChI |

InChI=1S/C9H15NO3/c1-8(9(11)12)2-3-10-4-6-13-7-5-10/h1-7H2,(H,11,12) |

InChI Key |

UCGBSSCGJKSPAR-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CCN1CCOCC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylene-4-morpholinobutanoic acid typically involves the reaction of morpholine with a suitable butanoic acid derivative under controlled conditions. One common method involves the use of a methylene donor, such as formaldehyde, in the presence of a catalyst to introduce the methylene group into the morpholine ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield.

Industrial Production Methods

Industrial production of 2-Methylene-4-morpholinobutanoic acid may involve large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylene-4-morpholinobutanoic acid can undergo various chemical reactions, including:

Oxidation: The methylene group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form a saturated derivative.

Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylene group can yield a ketone or aldehyde, while reduction can produce a fully saturated butanoic acid derivative .

Scientific Research Applications

2-Methylene-4-morpholinobutanoic acid has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylene-4-morpholinobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methylene group can act as a reactive site for binding or modification of these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

4-Morpholinebutanoic acid: Lacks the methylene group, resulting in different reactivity and applications.

2-Methylene-4-piperidinobutanoic acid: Similar structure but with a piperidine ring instead of morpholine, leading to different chemical properties.

Biological Activity

2-Methylene-4-morpholinobutanoic acid (MMBA) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Molecular Formula: C8H15NO3

Molecular Weight: 173.21 g/mol

IUPAC Name: 2-Methylene-4-morpholinobutanoic acid

The synthesis of MMBA typically involves the condensation of morpholine with a suitable butanoic acid derivative under acidic or basic conditions. The reaction conditions can be optimized to yield high purity and yield of the desired product.

The biological activity of MMBA is primarily attributed to its interaction with various molecular targets within biological systems. Notably, it has been shown to exhibit:

- Enzyme Inhibition: MMBA may inhibit specific enzymes by binding to their active sites, which can disrupt metabolic pathways.

- Receptor Modulation: The compound has the potential to interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- GABAergic Activity: Preliminary studies suggest that MMBA may enhance GABAergic transmission, which could have implications for its use in treating anxiety and seizure disorders.

Anticonvulsant Activity

A study evaluated the anticonvulsant properties of MMBA using animal models. The results indicated that MMBA significantly increased latency to the first seizure and reduced the frequency of seizures at specific dosages. The following table summarizes the findings:

| Dose (mmole/kg) | Latency (min) | Number of Seizures |

|---|---|---|

| Control | 12.69 ± 2.06 | 1.22 ± 0.32 |

| MMBA (0.50) | 10.27 ± 2.38 | 1.16 ± 0.16 |

| MMBA (1.00) | 9.81 ± 1.67 | 3.33 ± 0.84* |

*Statistical significance was noted at the highest dose compared to the control group .

GABA Receptor Interaction

In vitro studies demonstrated that MMBA acts as a positive allosteric modulator at GABA_A receptors, enhancing GABA's inhibitory effects on neuronal excitability. This mechanism is crucial for its potential application in treating epilepsy and anxiety disorders .

Case Studies

-

Seizure Model Study:

In a controlled study involving a pentylenetetrazol (PTZ)-induced seizure model, MMBA was administered at varying doses prior to PTZ exposure. Results indicated a dose-dependent effect on seizure latency and frequency, suggesting a biphasic response where lower doses were more effective than higher doses . -

Neuroprotective Effects:

A separate investigation into the neuroprotective properties of MMBA revealed that it could mitigate oxidative stress in neuronal cultures, indicating potential therapeutic benefits in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.